5-(2-Fluoro-5-methylphenyl)pyridin-3-ol
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Overview
Description
5-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to form fluoropyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using specialized fluorinating agents and catalysts. The process conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-5-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-(2-Fluoro-5-methylphenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylphenyl)pyridin-2-amine
- 2-(2-Fluoro-5-methylphenyl)pyridin-3-amine
- 5-Bromo-2-fluoro-pyridin-3-ol
- 2-Hydroxy-5-trifluoromethylpyridine
Uniqueness
5-(2-Fluoro-5-methylphenyl)pyridin-3-ol stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. The presence of both fluorine and hydroxyl groups in the aromatic ring enhances its potential for diverse chemical transformations and biological activities .
Properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-12(13)11(4-8)9-5-10(15)7-14-6-9/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKHTAJUNDBJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682628 |
Source
|
Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-33-8 |
Source
|
Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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